molecular formula C13H10N2 B14000108 3-Methyl-4-phenylpyridine-2-carbonitrile CAS No. 57420-08-3

3-Methyl-4-phenylpyridine-2-carbonitrile

Cat. No.: B14000108
CAS No.: 57420-08-3
M. Wt: 194.23 g/mol
InChI Key: XXYONOLHGIOJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a methyl group, a phenyl group, and a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenylpyridine-2-carbonitrile can be achieved through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of a Raney nickel catalyst and a low boiling point alcohol like 1-propanol at high temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar continuous flow processes due to their efficiency and scalability. The use of fixed bed reactors with catalysts like MnFe2O4 can also be employed to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

3-Methyl-4-phenylpyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenylpyridine-2-carbonitrile is unique due to its specific combination of functional groups and substitution pattern. This unique structure gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

57420-08-3

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methyl-4-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-12(7-8-15-13(10)9-14)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

XXYONOLHGIOJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.